[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Overview
Description
“[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol” is a chemical compound with the CAS Number: 1244855-75-1 . It has a molecular weight of 286.4 . The IUPAC name for this compound is {2- [1,3-benzodioxol-5-yl (dimethyl)silyl]phenyl}methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3 . This indicates that the compound contains 16 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 silicon atom.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Scientific Research Applications
CO2 Promoted Hydrogenolysis
A study demonstrated the hydrogenolysis of benzylic alcohols and their derivatives over a Pd/C catalyst using CO2-expanded methanol and compressed CO2/water. This process shows the utility of methanol and CO2 in enhancing the hydrogenolysis reactions of benzylic compounds, highlighting an environmentally friendly approach to chemical transformations (Lin et al., 2013).
S-alkylation of Benzenethiol
Research on the S-alkylation of benzenethiol with methanol over halide cluster catalysts reveals methanol's role as a reagent in catalytic processes. The high selectivity achieved at elevated temperatures for methanol indicates its potential in facilitating specific alkylations in the presence of transition metal catalysts (Nagashima et al., 2013).
Aza-Piancatelli Rearrangement
Furan-2-yl(phenyl)methanol derivatives were transformed into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives via aza-Piancatelli rearrangement, showcasing an application in the synthesis of heterocyclic compounds. This method emphasizes the versatility of phenylmethanol derivatives in organic synthesis (Reddy et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
properties
IUPAC Name |
[2-[1,3-benzodioxol-5-yl(dimethyl)silyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJNZNHEUHSDQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217572 | |
Record name | 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol | |
CAS RN |
1244855-75-1 | |
Record name | 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244855-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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